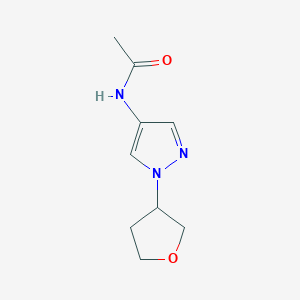
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide: is a heterocyclic compound that features both a tetrahydrofuran ring and a pyrazole ring
Aplicaciones Científicas De Investigación
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows for interactions with specific enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
Target of Action
The primary targets of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of potential effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently under investigation. Pyrazole derivatives have been found to interact with various biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Similar compounds have been shown to have good gi absorption and bbb permeability .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. Given the diversity of effects observed with other pyrazole derivatives, it is likely that this compound may also have a wide range of potential effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of tetrahydrofuran-3-carboxylic acid with hydrazine to form the pyrazole ring, followed by acetylation to introduce the acetamide group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted acetamide derivatives.
Comparación Con Compuestos Similares
Tetrahydrofuran derivatives: Compounds such as tetrahydrofuran-3-ylmethanamine share the tetrahydrofuran ring but differ in their functional groups.
Pyrazole derivatives: Compounds like 1H-pyrazol-4-ylacetamide share the pyrazole ring but lack the tetrahydrofuran ring.
Uniqueness: N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide is unique due to the combination of both tetrahydrofuran and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for various chemical modifications and interactions, making it a valuable compound in multiple research and industrial applications .
Propiedades
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)11-8-4-10-12(5-8)9-2-3-14-6-9/h4-5,9H,2-3,6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOJWDIUDBRGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
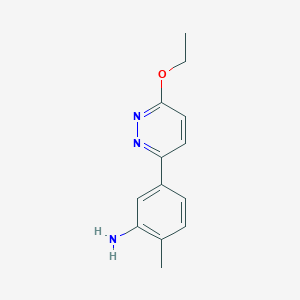
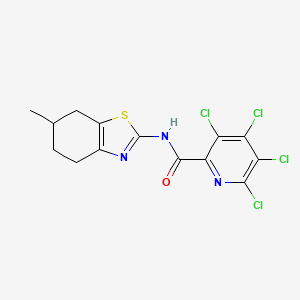
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2991618.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)
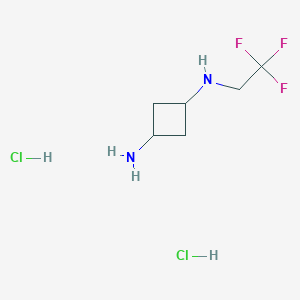
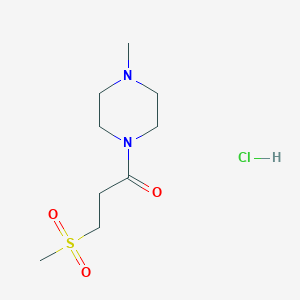
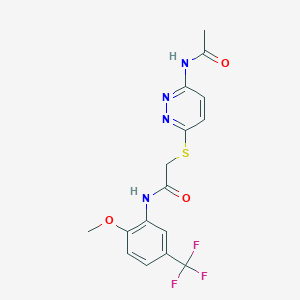

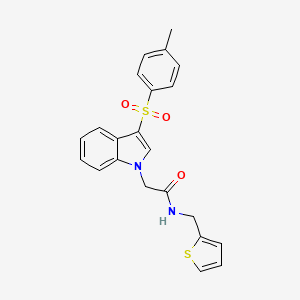
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991631.png)
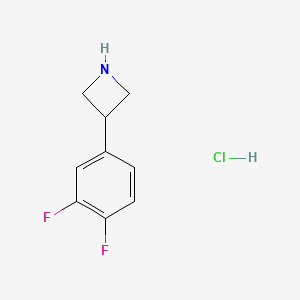
![5-nitro-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]-1H-1,3-benzodiazole](/img/structure/B2991634.png)
